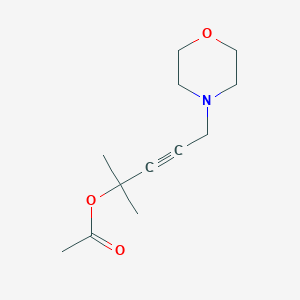
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate is an organic compound with a unique structure that combines a morpholine ring with an alkyne and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of the alkyne intermediate through a reaction between a suitable alkyne precursor and a base.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where the alkyne intermediate reacts with morpholine under controlled conditions.
Acetylation: The final step involves the acetylation of the compound to introduce the acetate group. This is typically achieved using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-ol): This compound is structurally similar but lacks the acetate group.
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) chloride: Similar structure with a chloride group instead of acetate.
Uniqueness
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate is unique due to the presence of the acetate group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more versatile in certain applications.
Properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(14)16-12(2,3)5-4-6-13-7-9-15-10-8-13/h6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOJWFGAOVKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
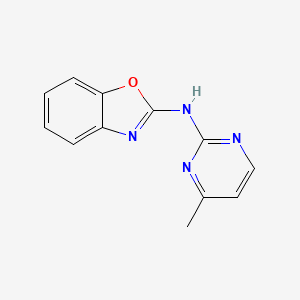
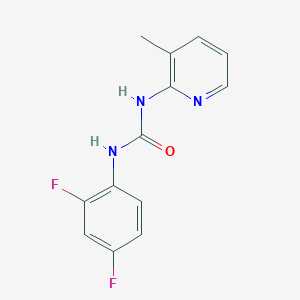
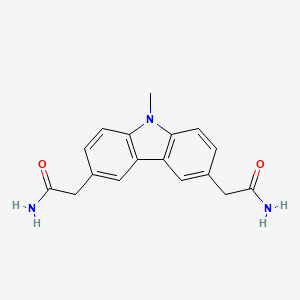
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
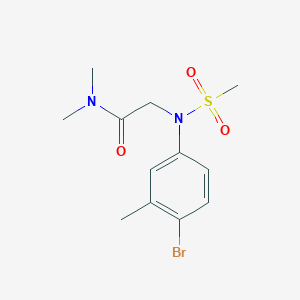
![N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B5755593.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5755594.png)
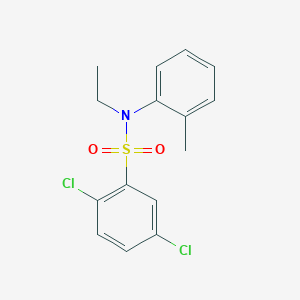
![N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5755616.png)
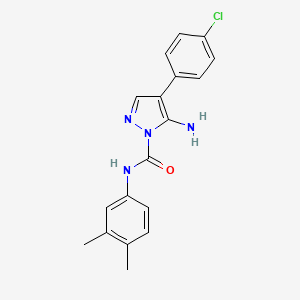
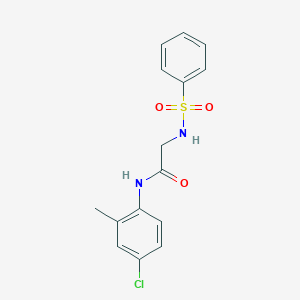
![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
